molecular formula C20H25N3O3S B603429 4-butoxy-N-[3-(1H-imidazol-1-yl)propyl]naphthalene-1-sulfonamide CAS No. 1216426-18-4

4-butoxy-N-[3-(1H-imidazol-1-yl)propyl]naphthalene-1-sulfonamide

Cat. No.: B603429
CAS No.: 1216426-18-4
M. Wt: 387.5g/mol
InChI Key: LUZJMCONQGUHSM-UHFFFAOYSA-N
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Description

4-butoxy-N-[3-(1H-imidazol-1-yl)propyl]naphthalene-1-sulfonamide is a complex organic compound that features a naphthalene ring, an imidazole moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-[3-(1H-imidazol-1-yl)propyl]naphthalene-1-sulfonamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as methanol or ethanol and may require catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-[3-(1H-imidazol-1-yl)propyl]naphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

4-butoxy-N-[3-(1H-imidazol-1-yl)propyl]naphthalene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-butoxy-N-[3-(1H-imidazol-1-yl)propyl]naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The imidazole moiety can interact with enzymes and receptors, modulating their activity. The sulfonamide group can also interact with proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-butoxy-N-[3-(1H-imidazol-1-yl)propyl]naphthalene-1-sulfonamide is unique due to its combination of a naphthalene ring, an imidazole moiety, and a sulfonamide group. This combination imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

CAS No.

1216426-18-4

Molecular Formula

C20H25N3O3S

Molecular Weight

387.5g/mol

IUPAC Name

4-butoxy-N-(3-imidazol-1-ylpropyl)naphthalene-1-sulfonamide

InChI

InChI=1S/C20H25N3O3S/c1-2-3-15-26-19-9-10-20(18-8-5-4-7-17(18)19)27(24,25)22-11-6-13-23-14-12-21-16-23/h4-5,7-10,12,14,16,22H,2-3,6,11,13,15H2,1H3

InChI Key

LUZJMCONQGUHSM-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCCN3C=CN=C3

Origin of Product

United States

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